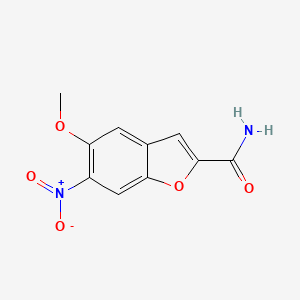![molecular formula C11H9Cl2NO2S B14380173 5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one CAS No. 89660-78-6](/img/structure/B14380173.png)
5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one is an organic compound that features a unique combination of functional groups, including a dichlorophenyl group, a sulfanyl group, and an oxazolone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one typically involves multiple steps. One common route starts with the preparation of the 3,4-dichlorophenylmethyl sulfide, which is then reacted with an appropriate oxazolone precursor under controlled conditions to form the target compound. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial-scale synthesis.
化学反応の分析
Types of Reactions
5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the oxazolone ring or the dichlorophenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxazolone derivatives, dechlorinated phenyl derivatives.
Substitution: Amino or thiol-substituted phenyl derivatives.
科学的研究の応用
5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one involves its interaction with molecular targets in biological systems. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the oxazolone ring can form hydrogen bonds with amino acid residues. The sulfanyl group may also participate in redox reactions, influencing the compound’s activity. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
5-({[(4-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one: Similar structure but with a single chlorine atom, leading to different reactivity and biological activity.
5-({[(3,4-Dimethylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one: Contains methyl groups instead of chlorine, affecting its chemical properties and applications.
5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-thiazol-3(2H)-one: Similar structure with a thiazolone ring instead of an oxazolone, leading to different chemical behavior.
Uniqueness
5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both dichlorophenyl and oxazolone moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
特性
CAS番号 |
89660-78-6 |
|---|---|
分子式 |
C11H9Cl2NO2S |
分子量 |
290.2 g/mol |
IUPAC名 |
5-[(3,4-dichlorophenyl)methylsulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C11H9Cl2NO2S/c12-9-2-1-7(3-10(9)13)5-17-6-8-4-11(15)14-16-8/h1-4H,5-6H2,(H,14,15) |
InChIキー |
XUGXEPUFOCOAMJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CSCC2=CC(=O)NO2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


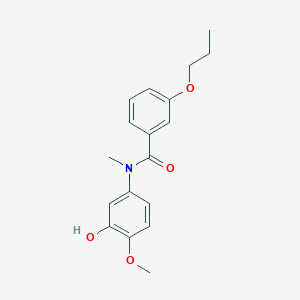
![Spiro[2.5]octan-2-ol](/img/structure/B14380095.png)
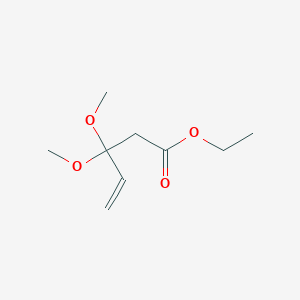


![1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine](/img/structure/B14380112.png)
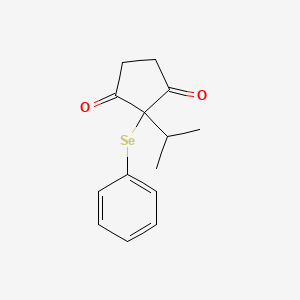
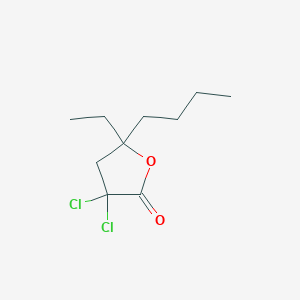
![1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone](/img/structure/B14380132.png)
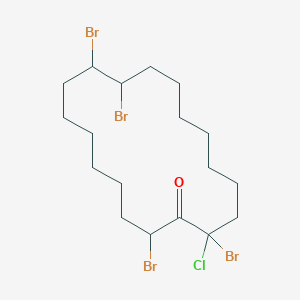
![1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one](/img/structure/B14380140.png)
![1-[4-(5-Amino-2-methyl-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14380143.png)
